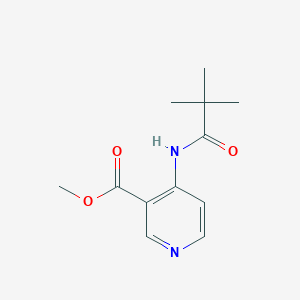

Methyl 4-(2,2,2-trimethylacetamido)nicotinate

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of Methyl 4-(2,2,2-trimethylacetamido)nicotinate involves several steps. One common method includes the reaction of 4-chloronicotinic acid with 2,2,2-trimethylacetamide in the presence of a base, followed by esterification with methanol . The reaction conditions typically involve refluxing the reactants in an appropriate solvent, such as methanol or ethanol, under an inert atmosphere to prevent oxidation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Analyse Chemischer Reaktionen

Methyl 4-(2,2,2-trimethylacetamido)nicotinate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon or platinum oxide . Major products formed from these reactions depend on the specific reagents and conditions used but generally include various functionalized derivatives of the original compound .

Wissenschaftliche Forschungsanwendungen

Methyl 4-(2,2,2-trimethylacetamido)nicotinate has several scientific research applications:

Wirkmechanismus

The mechanism of action of Methyl 4-(2,2,2-trimethylacetamido)nicotinate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Vergleich Mit ähnlichen Verbindungen

Methyl 4-(2,2,2-trimethylacetamido)nicotinate can be compared with similar compounds such as Methyl nicotinate and other nicotinic acid derivatives . While Methyl nicotinate is primarily used as a rubefacient in topical preparations for muscle and joint pain , this compound has broader applications in scientific research . The unique structural features of this compound, such as the presence of the 2,2,2-trimethylacetamido group, contribute to its distinct chemical properties and reactivity .

Similar compounds include:

- Methyl nicotinate

- Ethyl nicotinate

- Propyl nicotinate

These compounds share a common nicotinic acid core but differ in their ester or amide substituents, leading to variations in their chemical behavior and applications .

Biologische Aktivität

Methyl 4-(2,2,2-trimethylacetamido)nicotinate is a derivative of methyl nicotinate, which is known for its vasodilatory properties and applications in treating muscle and joint pain. This compound exhibits significant biological activity, particularly in the context of its pharmacological effects and mechanisms of action.

Chemical Structure and Properties

This compound is characterized by the presence of a trimethylacetamido group attached to the nicotinic acid moiety. This structural modification enhances its lipophilicity and absorption through biological membranes.

The biological activity of this compound primarily involves:

- Vasodilation : The compound acts as a peripheral vasodilator. It promotes the release of prostaglandin D2, which mediates vasodilation by acting on vascular smooth muscle cells. This effect is crucial for increasing blood flow to targeted areas, thereby alleviating pain and inflammation .

- Metabolism : Upon application, it undergoes hydrolysis to yield nicotinic acid and methanol. The rapid metabolism contributes to its short half-life in the dermal layers, typically ranging from 3 to 10 minutes .

Biological Activity and Pharmacodynamics

The pharmacodynamic profile of this compound includes:

- Topical Application : It is utilized in topical formulations to treat conditions such as muscle pain and joint disorders. Its effectiveness stems from its ability to penetrate the skin barrier efficiently .

- Absorption : Studies indicate that approximately 80-90% of the compound penetrates the skin rapidly due to its lipophilic nature. This facilitates quick therapeutic effects upon topical administration .

- Adverse Effects : While generally well-tolerated, high doses may lead to adverse reactions such as erythema or localized irritation at the application site. Long-term or excessive use can result in systemic effects similar to those seen with high doses of nicotinic acid .

Case Studies

- Clinical Trials : In human volunteers, topical administration resulted in significant cutaneous vasodilation and increased local blood flow. The efficacy was notably enhanced when combined with other therapeutic agents in multi-modal treatment approaches for chronic pain management .

- Animal Studies : In animal models (e.g., rats), doses of nicotinic acid derivatives demonstrated a dose-dependent relationship with both therapeutic effects and toxicity profiles, indicating that careful dosing is essential for maximizing benefits while minimizing risks .

Data Table

Eigenschaften

IUPAC Name |

methyl 4-(2,2-dimethylpropanoylamino)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-12(2,3)11(16)14-9-5-6-13-7-8(9)10(15)17-4/h5-7H,1-4H3,(H,13,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILNZHJXGMNBCSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(C=NC=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00639879 | |

| Record name | Methyl 4-(2,2-dimethylpropanamido)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00639879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773134-09-1 | |

| Record name | Methyl 4-(2,2-dimethylpropanamido)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00639879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.